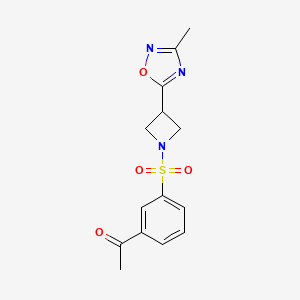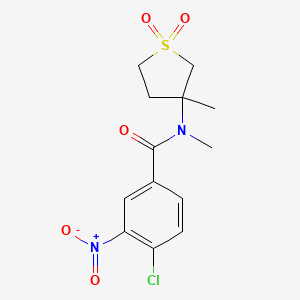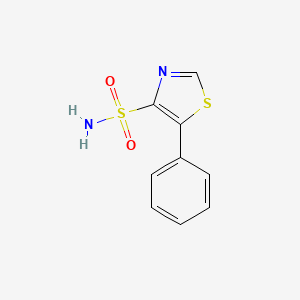![molecular formula C28H33N5O3 B2930706 2-benzyl-N-cyclohexyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223802-64-9](/img/structure/B2930706.png)
2-benzyl-N-cyclohexyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the [1,2,4]triazolo[4,3-a]quinazoline class . Compounds in this class often exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Molecular Structure Analysis
The compound contains several functional groups, including a benzyl group, a cyclohexyl group, an isopentyl group, and a carboxamide group. These groups are likely to influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions involving their hydrazonoyl halides, thioamides, and thiadiazoles .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The structural analogs of the compound have been studied for their antibacterial properties. For instance, a related compound with a tetrahydroisoquinoline scaffold was synthesized and evaluated against eight pathogenic bacterial strains, showing significant antibacterial activity . This suggests that our compound could be explored for its potential use as an antibacterial agent, possibly against drug-resistant bacteria.
Neurodegenerative Disease Research
Compounds with similar structures have been associated with activities against neurodegenerative disorders . The triazoloquinazoline core, in particular, is a structure of interest in the development of treatments for diseases like Alzheimer’s and Parkinson’s. Research into the compound’s effects on neurodegenerative pathways could be highly valuable.
Cardiovascular Therapeutics
The triazoloquinazoline derivatives are known to have applications in treating cardiovascular disorders . The compound could be investigated for its efficacy in improving heart health, potentially offering a new avenue for the development of cardiovascular drugs.
Antidiabetic Applications
Given the prevalence of type 2 diabetes, there is a continuous search for new therapeutic agents. The compound’s framework is similar to those that have shown promise in the treatment of type 2 diabetes . This opens up the possibility of the compound being used in antidiabetic drug research.
Cancer Treatment Research
The compound’s structure is related to those used in hyperproliferative disorders, including various forms of cancer . Investigating its potential as a cancer therapeutic could lead to the development of novel anticancer drugs, especially for resistant strains.
Material Science
Beyond biomedical applications, the compound’s derivatives have uses in material sciences . This could involve research into new materials with unique properties for industrial applications, electronics, or nanotechnology.
Synthetic Methodology Development
The compound’s synthesis involves interesting chemistry that could be valuable in developing new synthetic methodologies . Research in this area could lead to more efficient, cost-effective, and environmentally friendly synthetic routes for complex organic compounds.
Biological Activity and SAR Studies
The compound’s diverse biological activities make it a prime candidate for structure-activity relationship (SAR) studies . Understanding how changes in its structure affect biological activity could inform the design of more effective drugs with fewer side effects.
Eigenschaften
IUPAC Name |
2-benzyl-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-19(2)15-16-31-26(35)23-14-13-21(25(34)29-22-11-7-4-8-12-22)17-24(23)33-27(31)30-32(28(33)36)18-20-9-5-3-6-10-20/h3,5-6,9-10,13-14,17,19,22H,4,7-8,11-12,15-16,18H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKYQWRTQINQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-3-ylmethyl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2930623.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2930624.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2930627.png)
![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2930629.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2930633.png)

![2-(4-Chlorophenyl)-3-oxo-N-propan-2-yl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2930635.png)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2930637.png)
![1-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2930639.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate](/img/structure/B2930643.png)
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2930645.png)
